molecular formula C9H8N2O2 B12116138 7-Methoxyquinazolin-6-ol

7-Methoxyquinazolin-6-ol

Cat. No.: B12116138
M. Wt: 176.17 g/mol
InChI Key: CLKLTFDXEGVZGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinazolin-6-ol typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. This intermediate is then reacted with phosphoryl chloride (POCl3) in the presence of toluene at elevated temperatures to form a chloro compound. Subsequent treatment with 2-fluoroaniline and ammonium hydroxide in methanol yields the desired this compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization from ethyl acetate solutions .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinazolin-6-ol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: The compound can react with alkyl halides in the presence of a base to form alkylated derivatives.

    Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound into its corresponding quinazoline N-oxide.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its dihydroquinazoline form.

Major Products Formed: The major products formed from these reactions include alkylated quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Scientific Research Applications

7-Methoxyquinazolin-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxyquinazolin-6-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxyquinazolin-6-ol

InChI

InChI=1S/C9H8N2O2/c1-13-9-3-7-6(2-8(9)12)4-10-5-11-7/h2-5,12H,1H3

InChI Key

CLKLTFDXEGVZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=NC2=C1)O

Origin of Product

United States

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